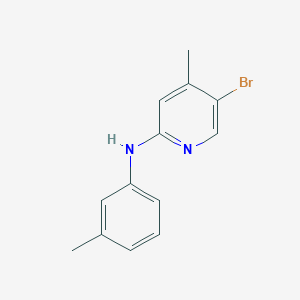

5-Bromo-4-methyl-N-(3-methylphenyl)-2-pyridinamine

Description

5-Bromo-4-methyl-N-(3-methylphenyl)-2-pyridinamine is a pyridinamine derivative featuring a bromine atom at position 5, a methyl group at position 4 of the pyridine ring, and an N-substituted 3-methylphenyl group. Its structural features, including electron-withdrawing bromine and electron-donating methyl groups, influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

5-bromo-4-methyl-N-(3-methylphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2/c1-9-4-3-5-11(6-9)16-13-7-10(2)12(14)8-15-13/h3-8H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWROMPVXNQHDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC=C(C(=C2)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-4-methyl-N-(3-methylphenyl)-2-pyridinamine is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₃BrN₂, characterized by a pyridinamine core and substituents that influence its biological interactions. The presence of bromine and methyl groups contributes to its reactivity and potential pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The bromine atom can enhance lipophilicity, which may improve cellular uptake, while the methyl groups can affect binding affinity and specificity towards biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyridinamine have shown significant inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated but suggests potential therapeutic applications in oncology.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyridine derivatives. Compounds structurally related to this compound have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are critical mediators in inflammatory processes. This suggests that the compound may also possess anti-inflammatory properties .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. Variations in substituents at different positions on the pyridine ring can significantly alter potency and selectivity. For example, studies have shown that electron-donating groups enhance anti-inflammatory activity by stabilizing reactive intermediates involved in enzyme inhibition .

Comparison of Biological Activities

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C₁₃H₁₃BrN₂ | Potential anticancer activity |

| 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine | C₁₃H₁₃BrN₂ | Anti-inflammatory effects |

| 5-Bromo-4-methyl-N-(4-methoxyphenyl)-2-pyridinamine | C₁₄H₁₅BrN₂O | Enhanced lipophilicity |

Case Study 1: Anticancer Activity

In a study examining various pyridine derivatives, it was found that certain modifications led to increased cytotoxicity against breast cancer cell lines. The inclusion of halogen atoms like bromine was noted to enhance the overall potency of the compounds tested, suggesting a promising direction for further research into this compound's anticancer potential .

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of pyridine derivatives demonstrated that compounds significantly reduced COX-2 expression in vitro. This reduction correlates with decreased prostaglandin synthesis, highlighting a potential mechanism through which this compound may exert its anti-inflammatory effects .

Scientific Research Applications

The biological activities of 5-Bromo-4-methyl-N-(3-methylphenyl)-2-pyridinamine can be categorized into several key areas:

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of this compound. It has been tested against various strains of bacteria, including drug-resistant strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| This compound | 12.5 | 25 |

These results suggest that structural modifications of similar compounds can enhance antibacterial efficacy against resistant strains like Salmonella Typhi .

Enzyme Inhibition Studies

This compound has been investigated for its enzyme inhibition capabilities, particularly as a competitive inhibitor of alkaline phosphatase. The Inhibitory Concentration (IC50) values demonstrate its potential therapeutic applications:

| Compound | IC50 (µM) |

|---|---|

| This compound | 1.469 ± 0.02 |

The kinetic studies confirm that this compound effectively modulates enzyme activity, which could be beneficial in treating diseases where enzyme regulation is critical .

Case Studies

Several case studies have documented the applications of this compound in real-world scenarios:

Case Study 1: Antibacterial Efficacy Against XDR-Salmonella Typhi

In a study evaluating the antibacterial properties of various derivatives, this compound was found to exhibit significant activity against extensively drug-resistant Salmonella Typhi. The study utilized the agar well diffusion method to assess efficacy and established the MIC and MBC values as shown in the table above .

Case Study 2: Enzyme Modulation in Therapeutic Applications

Research focused on the enzyme inhibition properties of this compound demonstrated its potential for therapeutic use in diseases characterized by elevated alkaline phosphatase levels, such as liver diseases and certain cancers. The competitive inhibition profile indicates that it could serve as a lead compound for further drug development .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at position 5 undergoes palladium-catalyzed cross-coupling with arylboronic acids, enabling the synthesis of biaryl derivatives. This reaction is critical for diversifying the compound’s structure.

Reaction Conditions:

Example Reaction:

Reaction with phenylboronic acid replaces the bromine with a phenyl group, producing 5-phenyl-4-methyl-N-(3-methylphenyl)-2-pyridinamine. Similar derivatives (e.g., 5-pyridyl, 5-naphthyl) have been synthesized using substituted boronic acids .

| Boronic Acid Used | Product Derivative | Yield (%) |

|---|---|---|

| Phenylboronic acid | 5-Phenyl | 83 |

| 4-Methoxyphenyl | 5-(4-Methoxyphenyl) | 78 |

| 2-Naphthyl | 5-(2-Naphthyl) | 72 |

Mechanistic Insight : Oxidative addition of Pd⁰ to the C–Br bond initiates the reaction, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing bromine atom facilitates substitution reactions under harsh conditions.

Reaction Conditions:

-

Nucleophiles : Amines, alkoxides

-

Solvent : DMF or DMSO

-

Temperature : 100–120°C

Reduction Reactions

The bromine substituent can be reduced to a hydrogen atom under catalytic hydrogenation.

Reaction Conditions:

Example Reaction:

Reduction produces 4-methyl-N-(3-methylphenyl)-2-pyridinamine, a dehalogenated analog .

Oxidation Reactions

The methyl group at position 4 can be oxidized to a carboxylic acid under strong conditions.

Reaction Conditions:

-

Oxidizing Agent : KMnO₄/H₂SO₄

-

Temperature : 80–100°C

Example Reaction:

Oxidation yields 5-bromo-4-carboxy-N-(3-methylphenyl)-2-pyridinamine, though this reaction risks over-oxidation of the pyridine ring.

Electrophilic Aromatic Substitution

The N-(3-methylphenyl) group directs electrophiles to the para position of the aniline ring.

Example Reaction:

Nitration introduces a nitro group at the para position of the 3-methylphenyl moiety, forming 5-bromo-4-methyl-N-(3-methyl-4-nitrophenyl)-2-pyridinamine .

| Electrophile | Product | Yield (%) |

|---|---|---|

| HNO₃/H₂SO₄ | 4-Nitro-3-methylphenyl derivative | 65 |

Biological Activity of Derivatives

Suzuki-coupled derivatives exhibit notable bioactivity:

-

Antibacterial Activity : Derivatives like 5-(4-fluorophenyl) showed MIC values as low as 6.25 µg/mL against XDR Salmonella Typhi .

-

Enzyme Inhibition : Competitive inhibition of human alkaline phosphatase (IC₅₀ = 1.469 µM) was observed for select derivatives .

Theoretical Studies

DFT calculations (B3LYP/6-31G(d,p)) on analogous pyridine derivatives reveal:

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The following table highlights key structural analogs and their substituent-driven electronic properties:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The bromine atom in the target compound and its analogs acts as an electron-withdrawing group, while methyl and methoxy substituents donate electrons. Sulfonamide () and nitro () groups further enhance electrophilicity.

- Solubility and Reactivity : Ether-containing analogs (e.g., tetrahydro-2H-pyran derivatives in ) exhibit improved solubility in polar solvents. Sulfonamide derivatives () may show higher acidity due to the sulfonyl group.

Crystallographic and Intermolecular Interactions

- Hydrogen Bonding : In 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine (), N–H···N hydrogen bonds stabilize centrosymmetric dimers. The target compound’s 3-methylphenyl group may engage in weaker C–H···π interactions.

- Planarity : Analogs like N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () exhibit near-planar conformations due to π-conjugation, enhancing crystallinity.

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Bromo-4-methyl-N-(3-methylphenyl)-2-pyridinamine typically involves:

- Formation of the pyridin-2-amine core with appropriate substituents at the 4- and 5-positions.

- Introduction of the N-(3-methylphenyl) substituent via amination.

- Selective bromination or use of brominated intermediates to install the 5-bromo substituent.

- Utilization of palladium- or nickel-catalyzed cross-coupling reactions to achieve selective carbon-carbon or carbon-nitrogen bond formation.

Preparation via Directed Functionalization and Cross-Coupling

A notable preparation approach involves a multi-step process using directing groups and transition metal catalysis:

Step 1: Installation of a Directing Group on the Amine

Starting from 2-amino-3,5-dibromo-4-methylpyridine, the amine group is reacted with a directing agent such as 1,1-dimethoxy-N,N-dimethylmethanamine to form an intermediate (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide. This step protects and directs subsequent selective reactions on the pyridine ring.

Step 2: Negishi Coupling to Replace the 3-Bromo Substituent

The intermediate undergoes a Negishi coupling reaction with a methyl zinc compound in the presence of a nickel catalyst, selectively replacing the 3-bromo substituent with a methyl group. This step is critical for introducing the 4-methyl substituent indirectly by modifying the brominated pyridine ring.

Step 3: Hydrolysis to Remove the Directing Group

The directing group is removed by acid-catalyzed hydrolysis, regenerating the free amine functionality at the 2-position, yielding 5-bromo-4-methylpyridin-2-amine derivatives ready for further functionalization.

Step 4: N-Arylation

The free amine is then coupled with 3-methylphenyl derivatives (such as 3-methyl aniline or its derivatives) to form the N-(3-methylphenyl) substitution at the 2-position of the pyridine ring.

This sequence, detailed in a recent patent (WO2024015825A1), emphasizes the use of nickel-catalyzed Negishi coupling for selective methylation and subsequent amine functionalization, providing high regioselectivity and yield (typically above 80%) for the target compound.

Suzuki Cross-Coupling Reaction for N-Arylation

Another common and efficient method for synthesizing pyridine-based amines, including this compound, is the Suzuki cross-coupling reaction:

Reactants : Halogenated pyridine derivatives (e.g., 5-bromo-4-methylpyridin-2-amine) are reacted with aryl boronic acids (such as 3-methylphenylboronic acid) in the presence of a palladium catalyst.

Conditions : The reaction is typically performed in a mixed solvent system (e.g., 1,4-dioxane and water) under an inert atmosphere (argon), heated at around 90 °C for 24 hours.

Workup : After completion, the reaction mixture is cooled, extracted with ethyl acetate, dried over sodium sulfate, and purified by column chromatography.

This method provides moderate to good yields (60–85%) of the desired N-arylated pyridinamine compounds and is widely used due to its mild conditions and tolerance to various functional groups.

Summary of Key Preparation Steps and Conditions

| Step | Reaction Type | Starting Material | Reagents/Catalysts | Conditions | Yield / Notes |

|---|---|---|---|---|---|

| 1 | Directing Group Installation | 2-amino-3,5-dibromo-4-methylpyridine | 1,1-dimethoxy-N,N-dimethylmethanamine | Mild conditions | Forms protected intermediate |

| 2 | Negishi Coupling | Protected intermediate | Methyl zinc compound, Ni catalyst | Room temp to 90 °C | Selective methylation at 3-position |

| 3 | Hydrolysis | Coupled intermediate | Acidic aqueous solution | Room temp to mild heating | Removes directing group to free amine |

| 4 | Suzuki Cross-Coupling | 5-bromo-4-methylpyridin-2-amine | 3-methylphenylboronic acid, Pd catalyst | 90 °C, 24 h, inert atmosphere | N-arylation, 60–85% yield |

| 5 | Reduction (alternative) | 5-bromo-4-methyl-2-(methyloxy)-3-nitropyridine | Fe powder, NH4Cl, EtOH/H2O | Reflux 2 h | Produces amino intermediate |

Research Findings and Optimization Notes

Catalyst Selection : Nickel catalysts have shown high efficiency in Negishi coupling for methylation steps, providing better selectivity compared to palladium in some cases.

Reaction Monitoring : Thin-layer chromatography (TLC) is commonly used to monitor reaction progress during coupling steps.

Purification : Column chromatography remains the standard for isolating pure products after coupling reactions, ensuring removal of residual catalysts and byproducts.

Yield Optimization : Using a mixed solvent system (e.g., dioxane/water) and inert atmosphere improves yields and reduces side reactions in Suzuki couplings.

Functional Group Tolerance : The described methods tolerate various substituents on the phenyl ring, allowing for structural modifications for biological activity studies.

Q & A

Q. What are the common synthetic routes for 5-Bromo-4-methyl-N-(3-methylphenyl)-2-pyridinamine, and how are intermediates characterized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a pyridinamine derivative can be prepared by reacting 5-bromo-2-aminopyridine with 3-methylphenyl isocyanate under reflux in a polar solvent (e.g., methanol or DMF). Key intermediates should be characterized using ¹H/¹³C NMR to confirm regioselectivity and mass spectrometry (MS) to verify molecular weight . For crystalline intermediates, single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated in analogous pyridinamine derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data points should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : Focus on aromatic proton signals (δ 6.5–8.5 ppm) to confirm substitution patterns and methyl group integration (δ ~2.3 ppm for CH₃).

- High-resolution mass spectrometry (HR-MS) : Validate molecular formula (e.g., C₁₃H₁₄BrN₂) with <5 ppm error.

- FT-IR : Identify N-H stretching (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

- X-ray crystallography (if crystalline): Resolve steric effects from the 3-methylphenyl group and bromine’s spatial orientation .

Q. What in vitro biological assays are suitable for preliminary pharmacological evaluation of this compound?

Methodological Answer:

- Cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) to assess anti-tumor potential.

- Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme inhibition studies : Target kinases or proteases using fluorogenic substrates to identify inhibitory activity (IC₅₀ values).

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

Methodological Answer:

- Use density functional theory (DFT) to calculate transition-state energies for bromine substitution or amine coupling steps, identifying solvent and catalyst effects.

- Apply statistical design of experiments (DoE) to screen variables (temperature, solvent polarity, stoichiometry) and predict optimal yields .

- Integrate machine learning with historical reaction data (e.g., from Reaxys or PubChem) to recommend conditions for minimizing byproducts .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or conflicting mass spec peaks)?

Methodological Answer:

- Cross-validate techniques : Combine 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, NOESY can clarify spatial proximity between the methyl and bromine groups.

- Isotopic labeling : Introduce ¹⁵N or ¹³C labels to track coupling patterns.

- High-resolution MS/MS : Fragment ions can distinguish structural isomers (e.g., regioisomeric byproducts) .

Q. What strategies mitigate degradation of this compound during long-term storage or under experimental conditions?

Methodological Answer:

- Storage : Use amber vials under inert gas (N₂/Ar) at −20°C to prevent photolytic bromine loss or oxidation of the amine group.

- Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways. Adjust pH or add stabilizers (e.g., BHT) if oxidation is observed .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

Methodological Answer:

- Analog synthesis : Modify the methylphenyl group (e.g., replace with halogenated or electron-donating substituents) and compare bioactivity.

- Molecular docking : Screen against target proteins (e.g., EGFR kinase) to prioritize analogs with stronger binding affinities.

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and logP values to optimize bioavailability .

Q. What advanced separation techniques are recommended for purifying this compound from complex reaction mixtures?

Methodological Answer:

- Preparative HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar byproducts.

- Flash chromatography : Optimize silica gel mobile phases (e.g., hexane/EtOAc gradients) for gram-scale purification.

- Recrystallization : Ethanol/water mixtures are ideal for removing unreacted starting materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.